molecular formula C19H21F3N2O4 B14782323 N-(2-prop-2-ynoxy-2,3-dihydro-1H-inden-1-yl)pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid

N-(2-prop-2-ynoxy-2,3-dihydro-1H-inden-1-yl)pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid

Cat. No.: B14782323
M. Wt: 398.4 g/mol
InChI Key: JRKJOBSAPBQBNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-prop-2-ynoxy-2,3-dihydro-1H-inden-1-yl)pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid is a complex organic compound that features a unique combination of functional groups. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of the indene and pyrrolidine moieties, along with the trifluoroacetic acid component, contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-prop-2-ynoxy-2,3-dihydro-1H-inden-1-yl)pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid typically involves multiple steps. One common approach is to start with the preparation of the 2,3-dihydro-1H-inden-1-yl intermediate, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The prop-2-ynoxy group is then introduced via an etherification reaction, often using propargyl alcohol and a suitable catalyst .

The pyrrolidine-2-carboxamide moiety is synthesized separately, usually through the reaction of pyrrolidine with a carboxylic acid derivative such as an acid chloride or anhydride. The final step involves coupling the indene and pyrrolidine intermediates, followed by the addition of trifluoroacetic acid to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity .

Mechanism of Action

The mechanism of action of N-(2-prop-2-ynoxy-2,3-dihydro-1H-inden-1-yl)pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, potentially inhibiting their activity or modulating their function. The indene and pyrrolidine moieties may play a crucial role in these interactions, while the trifluoroacetic acid component can enhance the compound’s stability and solubility .

Properties

Molecular Formula

C19H21F3N2O4

Molecular Weight

398.4 g/mol

IUPAC Name

N-(2-prop-2-ynoxy-2,3-dihydro-1H-inden-1-yl)pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C17H20N2O2.C2HF3O2/c1-2-10-21-15-11-12-6-3-4-7-13(12)16(15)19-17(20)14-8-5-9-18-14;3-2(4,5)1(6)7/h1,3-4,6-7,14-16,18H,5,8-11H2,(H,19,20);(H,6,7)

InChI Key

JRKJOBSAPBQBNK-UHFFFAOYSA-N

Canonical SMILES

C#CCOC1CC2=CC=CC=C2C1NC(=O)C3CCCN3.C(=O)(C(F)(F)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.